
Bis(2-hydroxyethyl) terephthalic acid
説明
Bis(2-hydroxyethyl) terephthalic acid is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-hydroxyethyl) terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-hydroxyethyl) terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polycondensation Reactions : Kamatani and Kuze (1979) found that polycondensation of bis(2-hydroxyethyl) terephthalate produces aromatic by-products, with catalysts like Mn, Co, Zn, and W enhancing the yield. These reactions are initiated by alkyl radicals (Kamatani & Kuze, 1979).
Crystallization Optimization : Yuan, Liu, and Sun (2021) optimized the crystallization process of bis(2hydroxyethyl) terephthalate, achieving crystals with a perfect habit, reduced diameter span, and faster growth (Yuan, Liu, & Sun, 2021).
Synthesis Conditions : Jianwei (2012) determined optimal conditions for synthesizing terephthalic acid bis(-hydroxyethyl ester), including a specific glycol to diacid molar ratio and reaction temperature (Jianwei, 2012).
Biodegradation by Enterobacter sp. : Qiu et al. (2020) reported that Enterobacter sp. HY1 effectively degrades bis(2-hydroxyethyl) terephthalate, converting it into mono-(2-hydroxyethyl) terephthalate and terephthalic acid (Qiu et al., 2020).
Sustainable Synthesis Method : Grymel et al. (2020) presented a safe, cost-effective, and sustainable method for synthesizing an alternative bis(2-ethylhexyl) terephthalate plasticizer using Protic ionic liquids (Grymel et al., 2020).
Reaction Kinetics : Lee et al. (1983) studied the kinetics of the reaction between terephthalic acid and ethylene oxide, finding specific activation energies in a nonsolvent system (Lee et al., 1983).
Depolymerization of PET : Xi, Lu, and Sun (2005) achieved significant yields in depolymerizing waste polyethylene terephthalate (PET) into bis(2-hydroxyethyl terephthalate) (Xi, Lu, & Sun, 2005).
Catalytic Performance of Tin Complexes : De Oliveira et al. (2001) found that tin complexes like bis(acetylacetonato)tin(II) show promising catalytic performance for terephthalic acid (De Oliveira et al., 2001).
Chemical Recycling : Berti et al. (2004) synthesized copolyesters of terephthalic acid by chemical recycling of commercial polymers, improving mechanical properties and reducing environmental impact (Berti et al., 2004).
Biodegradation Studies : Liebminger et al. (2007) explored the hydrolysis of PET and bis-(benzoyloxyethyl) terephthalate with a new polyesterase from Penicillium citrinum, releasing bis-(2-hydroxyethyl)terephthalate (Liebminger et al., 2007).
特性
IUPAC Name |
2,3-bis(2-hydroxyethyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOZICYPRBHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl) terephthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



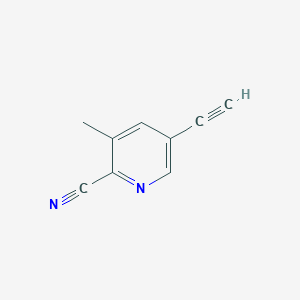
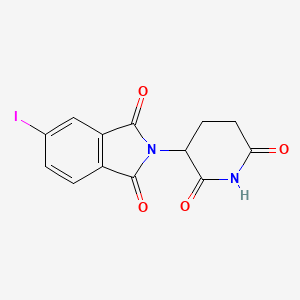

![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)
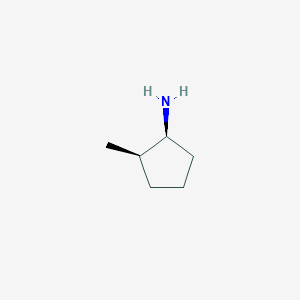
amine hydrochloride](/img/structure/B8145729.png)
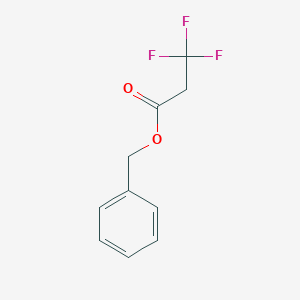
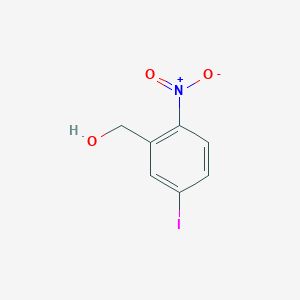
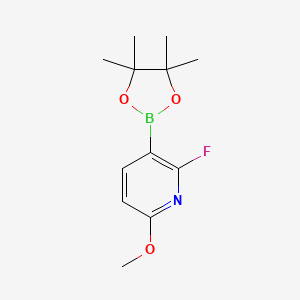

![5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 4-[3-(dihydroxyamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B8145768.png)

![(E)-2-cyano-3-[2-(2-ethylhexyl)phenyl]-3-phenylprop-2-enoic acid](/img/structure/B8145780.png)
